1,2-Diphenylcyclobuta[b]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenylcyclobuta[b]anthracene is a polycyclic aromatic hydrocarbon that consists of an anthracene core with a cyclobutane ring fused to it and two phenyl groups attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenylcyclobuta[b]anthracene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts cyclization, where a diarylmethane precursor undergoes cyclization in the presence of a Lewis acid catalyst . Another approach involves the use of metal-catalyzed reactions with alkynes to construct the anthracene framework .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diphenylcyclobuta[b]anthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can introduce functional groups such as nitro, sulfonyl, or halogen atoms .
Wissenschaftliche Forschungsanwendungen
1,2-Diphenylcyclobuta[b]anthracene has several scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its photophysical properties.
Materials Science: Employed in the synthesis of polymeric materials and solar cells.
Biological Applications: Investigated for its potential antimicrobial and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 1,2-Diphenylcyclobuta[b]anthracene in its various applications involves its ability to interact with light and other molecules. In organic electronics, its extended conjugated π-system allows for efficient electron transport and light emission . In biological applications, its interaction with cellular components can lead to antimicrobial and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Similar in structure but lacks the cyclobutane ring.
Anthracene: The parent compound without phenyl groups or cyclobutane ring.
2,2’-Bianthracene: Another anthracene derivative with different substitution patterns.
Uniqueness
1,2-Diphenylcyclobuta[b]anthracene is unique due to the presence of the cyclobutane ring fused to the anthracene core, which imparts distinct photophysical and chemical properties.
Eigenschaften
CAS-Nummer |
49626-41-7 |
---|---|
Molekularformel |
C28H18 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
13,14-diphenyltetracyclo[8.6.0.03,8.012,15]hexadeca-1(16),2,4,6,8,10,12,14-octaene |
InChI |
InChI=1S/C28H18/c1-3-9-19(10-4-1)27-25-17-23-15-21-13-7-8-14-22(21)16-24(23)18-26(25)28(27)20-11-5-2-6-12-20/h1-18H |
InChI-Schlüssel |
XEGMELRFVKNDQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=C4C=C5C=CC=CC5=CC4=CC3=C2C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.